4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile
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Overview
Description
4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is a complex organic compound featuring a benzonitrile group, a piperidine ring, and a phenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propyl Chain: The propyl chain is added through a nucleophilic substitution reaction, often using a halogenated propyl derivative.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the piperidine ring and the phenylsulfonyl group suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their activity against various diseases. The nitrile group is known to enhance the binding affinity of molecules to certain enzymes and receptors, making it a valuable moiety in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring could mimic natural substrates of certain enzymes, while the phenylsulfonyl group could enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzamide: Similar structure but with an amide group instead of a nitrile.
4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzyl alcohol: Features a hydroxyl group instead of a nitrile.
Uniqueness
The presence of the nitrile group in 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile makes it unique compared to its analogs. The nitrile group can participate in a wider range of chemical reactions, offering more versatility in synthetic applications. Additionally, the nitrile group can enhance the compound’s binding affinity to certain biological targets, potentially leading to more potent therapeutic agents.
Properties
IUPAC Name |
4-[3-[4-(benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c22-16-18-8-6-17(7-9-18)10-11-21(24)23-14-12-20(13-15-23)27(25,26)19-4-2-1-3-5-19/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZJZTLMAIPOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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